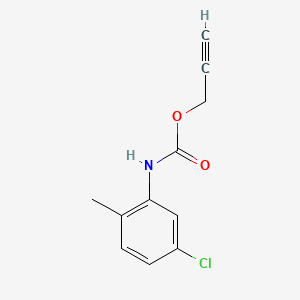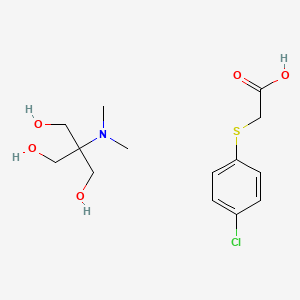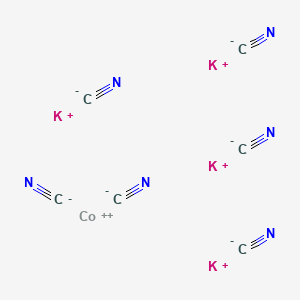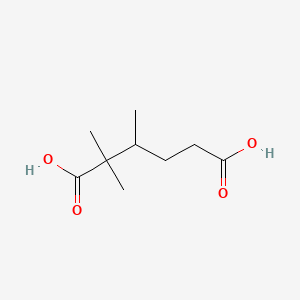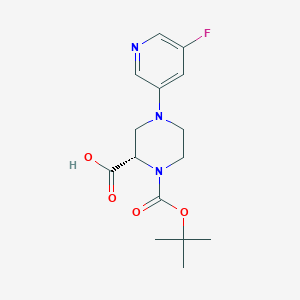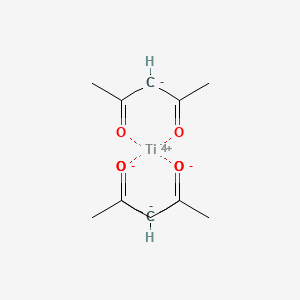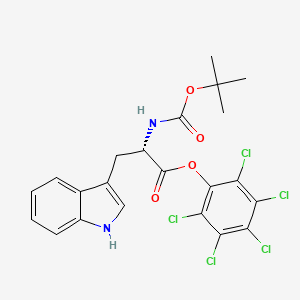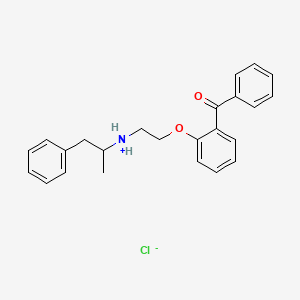
2-(2-((alpha-Methylphenethyl)amino)ethoxy)benzophenone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((alpha-Methylphenethyl)amino)ethoxy)benzophenone hydrochloride is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic chemistry as building blocks for various chemical syntheses. This compound is characterized by the presence of a benzophenone core with an ethoxy group and an amino group substituted with an alpha-methylphenethyl moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((alpha-Methylphenethyl)amino)ethoxy)benzophenone hydrochloride typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via a nucleophilic substitution reaction using ethyl bromide and a suitable base such as sodium ethoxide.
Amination: The amino group is introduced by reacting the ethoxy-substituted benzophenone with alpha-methylphenethylamine under appropriate conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((alpha-Methylphenethyl)amino)ethoxy)benzophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products
Oxidation: Benzophenone derivatives with carboxylic acid or ketone functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-((alpha-Methylphenethyl)amino)ethoxy)benzophenone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to other pharmacologically active benzophenones.
Industry: Utilized in the production of UV-blocking agents, fragrances, and as a photoinitiator in polymer chemistry.
Wirkmechanismus
The mechanism of action of 2-(2-((alpha-Methylphenethyl)amino)ethoxy)benzophenone hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.
Photophysical Properties: Acting as a photoinitiator by absorbing UV light and initiating photochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: The parent compound with a simpler structure.
2-Aminobenzophenone: Contains an amino group directly attached to the benzophenone core.
4-Hydroxybenzophenone: Contains a hydroxyl group on the benzophenone core.
Uniqueness
2-(2-((alpha-Methylphenethyl)amino)ethoxy)benzophenone hydrochloride is unique due to the presence of the alpha-methylphenethylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzophenone derivatives and may contribute to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
10429-64-8 |
|---|---|
Molekularformel |
C24H26ClNO2 |
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
2-(2-benzoylphenoxy)ethyl-(1-phenylpropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C24H25NO2.ClH/c1-19(18-20-10-4-2-5-11-20)25-16-17-27-23-15-9-8-14-22(23)24(26)21-12-6-3-7-13-21;/h2-15,19,25H,16-18H2,1H3;1H |
InChI-Schlüssel |
ZDAUDUTVWVDLAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)[NH2+]CCOC2=CC=CC=C2C(=O)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)
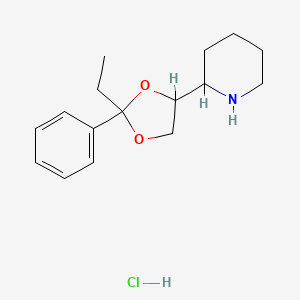
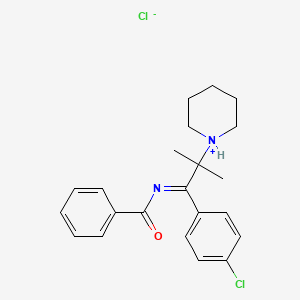
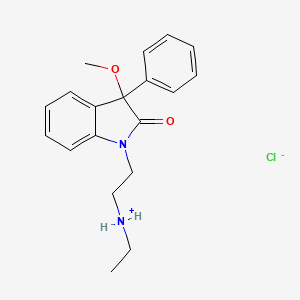
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)
